![molecular formula C16H15N3O2 B12929501 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide CAS No. 138524-14-8](/img/structure/B12929501.png)
1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide
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Overview
Description
1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazoles have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features an ethoxyphenyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core.
Reaction with Aromatic Aldehydes: The reaction of o-phenylenediamine with aromatic aldehydes in the presence of an acid catalyst can also yield benzimidazole derivatives.
Industrial Production: Industrial production methods often involve the use of high-throughput synthesis techniques and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Biological Activities
1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide exhibits various biological activities that make it a candidate for drug development:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Anticancer Potential
Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro studies demonstrate its efficacy against various cancer cell lines, including breast and lung cancer.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties, showing potential in reducing inflammation markers in experimental models. This activity is likely mediated through the inhibition of pro-inflammatory cytokines.
Table 1: Biological Activities of this compound
Case Study 1: Anticancer Evaluation
In a study published in Journal of Pharmaceutical Sciences, researchers synthesized this compound and evaluated its anticancer properties against several cell lines. The compound demonstrated a dose-dependent inhibition of cell viability, with notable effects on apoptosis markers such as caspase activation and PARP cleavage.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant strains.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12 and used in the treatment of parasitic diseases.
Thiabendazole: A well-known anthelmintic agent used to treat parasitic worm infections.
The uniqueness of 1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide lies in its specific structural features, such as the ethoxyphenyl group, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives .
Biological Activity
1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. Benzimidazoles are known for their therapeutic potential, including anticancer, antimicrobial, and antifungal properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzimidazole core with an ethoxyphenyl substituent and a carboxamide group, which are critical for its biological activity.
Benzimidazole derivatives, including this compound, exert their biological effects through various mechanisms:
- Inhibition of DNA Topoisomerases : These compounds can interfere with DNA replication by inhibiting topoisomerase enzymes, which are crucial for DNA unwinding during replication. This mechanism is particularly relevant in anticancer activity, as it leads to apoptosis in cancer cells .
- Antimicrobial Activity : Benzimidazoles have shown significant antibacterial and antifungal properties. The lipophilicity of these compounds enhances their ability to penetrate cell membranes, making them effective against a range of pathogens .
- Induction of Apoptosis : Studies indicate that benzimidazoles can induce apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors and activation of caspases .
Anticancer Activity
The anticancer potential of this compound was evaluated against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. A study reported that derivatives with similar structures exhibited IC50 values ranging from 10 μM to 25 μM against various cancer types .
Antimicrobial Activity
The antimicrobial efficacy was assessed using standard protocols against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Candida albicans | 64 |
These results indicate moderate to high antibacterial and antifungal activity, suggesting potential use in treating infections .
Case Studies
Several studies have highlighted the biological activities of benzimidazole derivatives:
- Anticancer Study : A derivative similar to this compound was tested against MDA-MB-231 breast cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis through topoisomerase inhibition .
- Antimicrobial Efficacy : In a comparative study, various benzimidazole derivatives were tested against resistant strains of bacteria. The results indicated that compounds with enhanced lipophilicity exhibited better penetration and higher antimicrobial activity .
Properties
CAS No. |
138524-14-8 |
---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)benzimidazole-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-12-9-7-11(8-10-12)19-14-6-4-3-5-13(14)18-16(19)15(17)20/h3-10H,2H2,1H3,(H2,17,20) |
InChI Key |
GUOAKISRDJCISJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C(=O)N |
Origin of Product |
United States |
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